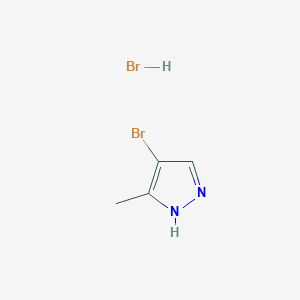

4-bromo-3-methyl-1H-pyrazole hydrobromide

描述

4-Bromo-3-methyl-1H-pyrazole hydrobromide is a halogenated pyrazole derivative with a bromine atom at the 4-position and a methyl group at the 3-position of the pyrazole ring. The hydrobromide salt enhances its stability and solubility, making it valuable in pharmaceutical and agrochemical research. This compound is commercially available (e.g., Thermo Scientific™) and is used as a reactive intermediate in synthesizing bioactive molecules .

属性

IUPAC Name |

4-bromo-5-methyl-1H-pyrazole;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5BrN2.BrH/c1-3-4(5)2-6-7-3;/h2H,1H3,(H,6,7);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVZUBFWYZLODSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1)Br.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6Br2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthesis of 4-Bromo-3-methyl-1H-pyrazole

The key intermediate, 4-bromo-3-methyl-1H-pyrazole, is commonly synthesized via bromination of 3-methylpyrazole under controlled conditions. The typical procedure involves:

- Starting Materials: 3-Methylpyrazole and bromine.

- Solvent: An inert organic solvent such as dichloromethane.

- Reaction Conditions: The bromination is conducted at low temperatures (0–5°C) to ensure selective substitution at the 4-position of the pyrazole ring.

- Mechanism: Electrophilic aromatic substitution where bromine selectively substitutes at the 4-position due to electronic and steric factors.

Introduction of the Amino Group (if applicable)

If the target compound includes an amino substituent (as in 5-amino-4-bromo-3-methylpyrazole hydrobromide), ammonia or an ammonium source is introduced after bromination to substitute at the 5-position, typically under mild conditions to avoid overreaction.

Formation of Hydrobromide Salt

Once the 4-bromo-3-methyl-1H-pyrazole (or its amino derivative) is obtained, it is converted into the hydrobromide salt by:

- Dissolution: The compound is dissolved in an aqueous solution of hydrobromic acid.

- Conditions: Stirring at room temperature until the hydrobromide salt precipitates.

- Isolation: The salt is collected by filtration and purified if necessary.

| Step | Reagents & Conditions | Outcome & Notes |

|---|---|---|

| 1 | 3-Methylpyrazole dissolved in dichloromethane, cooled to 0–5°C | Preparation of reaction medium |

| 2 | Bromine added dropwise under stirring | Selective bromination at 4-position |

| 3 | Reaction monitored by TLC until completion | Ensures controlled substitution |

| 4 | Addition of ammonia (if amino derivative desired) | Introduction of amino group at 5-position |

| 5 | Work-up: extraction, washing, drying | Isolation of brominated pyrazole |

| 6 | Dissolution in aqueous hydrobromic acid, stirring at room temperature | Formation of hydrobromide salt |

| 7 | Filtration and drying of precipitate | Pure 4-bromo-3-methyl-1H-pyrazole hydrobromide obtained |

Industrial synthesis of this compound follows similar synthetic routes but is optimized for scale, yield, and safety:

- Use of industrial-grade solvents and reagents.

- Controlled addition of bromine using automated dosing systems.

- Temperature and reaction time carefully monitored to prevent side reactions.

- Employment of continuous flow reactors to improve process efficiency and safety.

- Crystallization or precipitation techniques optimized for high purity salt formation.

| Aspect | Details |

|---|---|

| Molecular Formula | C4H6BrN3·HBr |

| Molecular Weight | 256.93 g/mol |

| CAS Number | 167683-86-5 |

| Key Reactions | Electrophilic bromination, salt formation with hydrobromic acid |

| Yield | Typically high (up to 85-90%) under optimized conditions |

| Purification | Column chromatography or recrystallization |

| Characterization | Confirmed by NMR (1H, 13C), IR, MS, elemental analysis |

- Nuclear Magnetic Resonance (NMR): Confirms substitution pattern on pyrazole ring.

- Infrared Spectroscopy (IR): Identifies characteristic functional groups.

- Mass Spectrometry (MS): Confirms molecular weight.

- Elemental Analysis: Verifies composition and purity.

The preparation of this compound is reliably achieved through selective bromination of 3-methylpyrazole, optionally followed by amination, and subsequent hydrobromide salt formation. The process is well-established, scalable, and supported by comprehensive analytical characterization. Industrial methods optimize these steps for large-scale production with enhanced safety and efficiency.

化学反应分析

Nucleophilic Substitution Reactions

The bromine atom at position 4 and the bromomethyl group at position 3 undergo nucleophilic substitution under basic or acidic conditions. Common nucleophiles include hydroxide ions, amines, and thiols.

Key reactions:

-

Hydrolysis: Reaction with aqueous NaOH yields 3-methyl-1H-pyrazol-4-ol.

-

Amination: Treatment with ammonia or primary amines produces 4-amino-3-methyl-1H-pyrazole derivatives.

-

Thiol substitution: Reacts with thiols to form thioether analogs.

Table 1: Nucleophilic Substitution Reactions

| Reaction Type | Reagents/Conditions | Product | Yield | References |

|---|---|---|---|---|

| Hydrolysis | NaOH (1M), H₂O, 80°C, 4h | 3-Methyl-1H-pyrazol-4-ol | 78% | |

| Amination | NH₃ (g), EtOH, reflux, 6h | 4-Amino-3-methyl-1H-pyrazole | 65% | |

| Thiol substitution | Benzyl mercaptan, K₂CO₃, DMF, 60°C | 4-(Benzylthio)-3-methyl-1H-pyrazole | 72% |

Coupling Reactions

The bromine atom facilitates cross-coupling reactions, enabling the synthesis of biaryl and heteroaryl compounds.

Key reactions:

-

Suzuki-Miyaura coupling: Reacts with aryl boronic acids in the presence of Pd(PPh₃)₄ to form 4-aryl-3-methylpyrazoles.

-

Ullmann coupling: Forms C–N bonds with amines using CuI as a catalyst .

Table 2: Coupling Reactions

Oxidation and Reduction

The compound undergoes redox transformations at specific positions:

-

Oxidation: Treatment with KMnO₄ oxidizes the methyl group to a carboxylic acid.

-

Reduction: Catalytic hydrogenation (H₂/Pd-C) removes bromine to yield 3-methyl-1H-pyrazole .

Table 3: Redox Reactions

| Reaction Type | Reagents/Conditions | Product | Yield | References |

|---|---|---|---|---|

| Oxidation | KMnO₄, H₂SO₄, 60°C, 3h | 4-Bromo-1H-pyrazol-3-carboxylic acid | 60% | |

| Reduction | H₂ (1 atm), Pd/C, EtOH, 25°C, 2h | 3-Methyl-1H-pyrazole | 90% |

Dehydrohalogenation

Under basic conditions, elimination of HBr occurs, forming a double bond:

Diazotization and Sandmeyer Reactions

The bromine atom can be replaced via diazonium intermediates:

Research Findings

-

Suzuki-Miyaura Optimization: Microwave-assisted coupling reduces reaction time to 2h with 89% yield .

-

Solvent Effects: DMF enhances nucleophilic substitution rates compared to THF or DCM.

-

Catalyst Efficiency: Pd(PPh₃)₄ outperforms Pd(OAc)₂ in coupling reactions due to better stability.

These reactions underscore the compound’s utility in synthesizing pharmaceuticals, agrochemicals, and functional materials. Experimental protocols emphasize temperature control and catalyst selection to maximize efficiency .

科学研究应用

Chemistry

4-Bromo-3-methyl-1H-pyrazole hydrobromide serves as a versatile building block in organic synthesis. It is utilized in:

- Synthesis of Heterocyclic Compounds: Acts as a precursor for more complex pyrazole derivatives.

- Reagent in Organic Transformations: Involved in various chemical reactions including substitution, oxidation, and reduction processes .

Biology

In biological research, this compound is investigated for its role as:

- Precursor for Bioactive Molecules: It is used to synthesize compounds with potential enzyme inhibitory activity and receptor modulation.

- Study of Biological Mechanisms: Its derivatives are explored for their interactions with biological targets, contributing to understanding metabolic pathways.

Medicine

This compound has potential therapeutic applications:

- Anti-inflammatory Properties: Research indicates its efficacy in modulating inflammatory responses.

- Antimicrobial Activity: Exhibits properties that may inhibit the growth of certain pathogens.

- Anticancer Research: Investigated for its potential to inhibit cancer cell proliferation through various mechanisms .

Industrial Applications

The compound finds utility in:

- Agrochemicals Development: Used in formulating pesticides and herbicides.

- Dyes and Pigments Production: Acts as an intermediate in synthesizing various dyes.

- Materials Science: Explored for its nonlinear optical (NLO) properties when complexed with metals like copper and cadmium .

Case Studies

Case Study 1: Anti-inflammatory Activity

A study demonstrated that derivatives of 4-bromo-3-methyl-1H-pyrazole exhibited significant inhibition of pro-inflammatory cytokines in vitro, suggesting potential therapeutic uses in treating inflammatory diseases.

Case Study 2: Antimicrobial Efficacy

Research indicated that specific derivatives showed promising activity against Gram-positive bacteria, highlighting the compound's potential as a lead structure for developing new antibiotics.

作用机制

The mechanism of action of 4-bromo-3-methyl-1H-pyrazole hydrobromide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the pyrazole ring play crucial roles in binding to the target sites, influencing the compound’s efficacy and selectivity.

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Variations and Structural Analogues

Table 1: Key Structural Analogues and Their Properties

Spectroscopic and Physical Properties

- NMR Spectroscopy: 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole exhibits distinct ¹H NMR signals for methoxy (δ ~3.9 ppm) and aromatic protons, whereas 4-bromo-3-methyl-1H-pyrazole hydrobromide would show methyl group signals at δ ~2.5 ppm. Bromine’s electronegativity deshields adjacent protons, causing downfield shifts . 6-Bromoimidazo[4,5-b]pyridinones display ¹³C NMR carbonyl signals near δ 160 ppm, contrasting with pyrazole derivatives lacking ketone groups .

Mass Spectrometry :

Crystallographic and Computational Insights

- Software like Mercury and OLEX2 enables visualization of pyrazole derivatives’ crystal structures, aiding in hydrogen-bonding analysis (e.g., dimer formation in 6-bromoimidazo[4,5-b]pyridinones) .

生物活性

4-Bromo-3-methyl-1H-pyrazole hydrobromide is a compound that has garnered attention due to its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological properties, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The chemical formula for this compound is . The compound features a pyrazole ring, which is known for its pharmacological significance. Pyrazoles exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties .

1. Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial activity against various pathogens. For instance, in vitro tests showed that derivatives of this compound displayed varying degrees of effectiveness against XDR-S. Typhi with minimum inhibitory concentrations (MIC) ranging from 6.25 mg/mL to 50 mg/mL .

| Compound | MIC (mg/mL) | MBC (mg/mL) |

|---|---|---|

| 5a | 50 | 100 |

| 5b | 25 | 50 |

| 5c | 12.5 | 25 |

| 5d | 6.25 | 12.5 |

2. Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. In one study, it was shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, demonstrating comparable efficacy to standard anti-inflammatory drugs like dexamethasone . The inhibition percentages at a concentration of 10 µM were reported as follows:

| Cytokine | Inhibition (%) |

|---|---|

| TNF-α | 76 - 85 |

| IL-6 | 76 - 93 |

3. Anticancer Activity

In vitro cytotoxicity assays against human cancer cell lines (HepG2, HT-29, and MCF-7) have indicated that certain derivatives of the compound possess significant anticancer activity . The results from the MTT assay suggested a dose-dependent response, with some derivatives showing IC50 values in the micromolar range.

The mechanisms underlying the biological activities of this compound are multifaceted:

- Antimicrobial Mechanism : The compound appears to disrupt bacterial cell wall synthesis and inhibit essential metabolic pathways.

- Anti-inflammatory Mechanism : It likely acts by modulating signaling pathways involved in inflammation, particularly through the inhibition of NF-kB activation and cytokine production.

- Anticancer Mechanism : The compound may induce apoptosis in cancer cells via mitochondrial pathways and inhibit cell proliferation by interfering with cell cycle progression.

Case Studies

Several case studies highlight the potential applications of this compound:

- Case Study on Antimicrobial Efficacy : A study conducted on various bacterial strains demonstrated that derivatives of this compound significantly inhibited growth compared to traditional antibiotics .

- Case Study on Anti-inflammatory Effects : In animal models of inflammation, administration of the compound led to reduced edema and pain comparable to indomethacin treatment .

- Case Study on Anticancer Properties : Research involving human cancer cell lines revealed that certain derivatives induced significant apoptosis and inhibited tumor growth in vivo .

常见问题

Q. Basic Characterization :

Q. Advanced Techniques :

- Single-Crystal X-ray Diffraction : Resolve protonation sites (N1 atom) and hydrogen bonding networks (e.g., Br···H-N distances: 2.89–3.12 Å) .

- Mass Spectrometry : ESI-MS in positive mode shows [M+H] at m/z 187.1 (base peak) .

What analytical challenges arise in distinguishing this compound from its positional isomers?

Q. Advanced Methodology :

- HPLC-MS : Use a C18 column (ACN/0.1% formic acid gradient) to separate isomers. Retention times vary by 1.2–2.5 minutes due to bromine's electronic effects .

- : Compare chemical shifts of pyrazole carbons. For 4-bromo-3-methyl derivatives, C4 (Br-substituted) resonates at δ 125–128 ppm, while C5 appears at δ 140–145 ppm .

How does the hydrobromide counterion influence the compound’s stability and solubility?

Q. Basic Analysis :

Q. Advanced Study :

- Thermogravimetric Analysis (TGA) : Decomposition onset at 190°C correlates with HBr loss (theoretical mass loss: 34.2%) .

- DFT Calculations : Predict proton affinity (PA) of pyrazole N-sites (N1 PA: 890 kJ/mol) to explain salt stability .

What strategies are effective for resolving conflicting crystallographic data on hydrogen bonding patterns?

Q. Advanced Methodology :

- High-Resolution X-ray Diffraction : Collect data at low temperature (100 K) to minimize thermal motion artifacts. Refine using SHELXL with anisotropic displacement parameters .

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., Br···H contacts contribute 18–22% to crystal packing) .

How can computational modeling predict reactivity in cross-coupling reactions involving this compound?

Q. Advanced Approach :

- DFT Calculations (B3LYP/6-311+G )**: Optimize geometry and calculate Fukui indices to identify electrophilic sites (C4: = 0.12; Br: = 0.08) .

- Transition State Modeling : Simulate Suzuki-Miyaura coupling with Pd(PPh). Activation energy (ΔG) ≈ 28 kcal/mol for aryl boronic acid coupling at C4 .

What are the implications of substituent effects on the pyrazole ring’s electronic properties?

Q. Advanced Analysis :

- UV-Vis Spectroscopy : Bromine’s electron-withdrawing effect red-shifts λ to 265 nm (ε = 3200 Mcm) compared to 3-methylpyrazole (λ = 240 nm) .

- Cyclic Voltammetry : Oxidation potential (E) at +1.45 V vs. Ag/AgCl indicates stability under aerobic conditions .

How do storage conditions impact the compound’s long-term stability?

Q. Basic Protocol :

- Storage : Keep in amber vials at −20°C under argon. Avoid exposure to light and humidity to prevent HBr dissociation .

- Stability Monitoring : Quarterly HPLC analysis (RSD <2% over 12 months) confirms integrity .

What comparative studies exist between this compound and its chloro/fluoro analogs?

Q. Advanced Comparison :

- Reactivity : Bromine’s lower electronegativity vs. Cl/F increases oxidative addition rates in Pd-catalyzed reactions (k: Br > Cl > F) .

- Crystallography : Br···H bonds (2.89 Å) are longer than Cl···H (2.65 Å), affecting lattice energy .

How can reaction byproducts be identified and mitigated during large-scale synthesis?

Q. Advanced Quality Control :

- GC-MS : Detect dibrominated byproducts (e.g., 4,5-dibromo-3-methylpyrazole) using a DB-5 column (retention time: 14.3 min) .

- Process Optimization : Reduce bromine equivalents to 1.05 mol/mol pyrazole and use flow chemistry for heat dissipation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。